1-Acetyl-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine
Description
1-Acetyl-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine is a synthetic piperazine derivative featuring an acetyl group at the 1-position and a 3,4-dimethoxyphenylsulfonyl moiety at the 4-position. The compound’s structure combines a sulfonamide group, known for enhancing metabolic stability and receptor binding, with a dimethoxy-substituted aromatic ring that may influence electronic properties and pharmacokinetics .
The synthesis likely follows a two-step protocol common to acylsulfonylpiperazines: (1) sulfonylation of piperazine with 3,4-dimethoxyphenylsulfonyl chloride, followed by (2) acetylation of the free amine using acetyl chloride or anhydride in the presence of a base like DIPEA (diisopropylethylamine) . This method aligns with procedures for similar compounds, such as 1-benzhydryl-4-((4-nitrophenyl)sulfonyl)piperazine .
Properties
IUPAC Name |
1-[4-(3,4-dimethoxyphenyl)sulfonylpiperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5S/c1-11(17)15-6-8-16(9-7-15)22(18,19)12-4-5-13(20-2)14(10-12)21-3/h4-5,10H,6-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDDCPXTFONPSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through various methods, including cyclization reactions involving diamines and dihalides.
Introduction of the Acetyl Group: The acetyl group can be introduced through acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through nucleophilic substitution reactions using appropriate dimethoxyphenyl halides.
Sulfonylation: The sulfonyl group can be introduced through sulfonylation reactions using sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
1-Acetyl-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl and sulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
1-Acetyl-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals, particularly as a scaffold for designing drugs with potential therapeutic effects.
Neuroscience: The compound is studied for its effects on the central nervous system and its potential use in treating neurological disorders.
Drug Development: It serves as a lead compound in drug discovery programs aimed at identifying new therapeutic agents.
Industrial Applications: The compound is used in the synthesis of other chemical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 1-Acetyl-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following table summarizes key analogues and their properties:
Key Comparative Insights
Electron-Donating vs. Electron-Withdrawing Groups
- In contrast, chloro () or nitro substituents () introduce electron-withdrawing effects, which may reduce receptor affinity but improve metabolic stability .
Substituent Position and Bioactivity
- SA4503 () demonstrates the importance of substituent length and flexibility.
- 2,5-Dimethoxy substitution () versus 3,4-dimethoxy (target) alters electronic distribution and steric hindrance. The 2,5 isomer in showed antibacterial activity, suggesting substitution patterns critically influence therapeutic targets .
Physicochemical Properties
Research Findings and Implications
- Sigma-1 Receptor Modulation : While SA4503 () is a well-characterized Sigma-1 agonist, the target compound’s acetyl group may shift efficacy. Agonist/antagonist behavior is highly method-dependent, as seen with SA4503’s dual effects in cocaine addiction models .
- Antimicrobial Activity : Sulfonylpiperazines with oxadiazole moieties () exhibit antibacterial properties, but the target compound’s dimethoxy-acetyl combination may redirect activity toward eukaryotic targets .
- Diabetes Management : Piperazine derivatives with sulfonyl groups () inhibit DPP-4, a therapeutic target in diabetes. The acetyl group’s impact on this activity remains speculative but warrants investigation .
Biological Activity
1-Acetyl-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine is a piperazine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes an acetyl group and a sulfonyl moiety linked to a piperazine ring. Its biological activity has been investigated in various contexts, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, highlighting significant research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is . The structure features:
- Piperazine Ring : A six-membered ring containing two nitrogen atoms.
- Acetyl Group : Contributes to the compound's lipophilicity.
- Dimethoxyphenyl Group : Enhances biological interactions through hydrophobic and hydrogen-bonding capabilities.
- Sulfonyl Moiety : Imparts additional reactivity and potential interaction with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting a mechanism that may involve disruption of bacterial cell membranes or interference with metabolic pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Properties
The compound has also been evaluated for its anticancer activity. Studies have shown that it can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The proposed mechanism involves the activation of caspase pathways and the modulation of Bcl-2 family proteins.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10 |
| MCF-7 | 15 |
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit human acetylcholinesterase (AChE), which is critical in neurotransmitter regulation.
- Receptor Interaction : It acts as an agonist at serotonin receptors (5-HT2A, 5-HT2B, and 5-HT2C), influencing neurotransmitter release and neuronal excitability.
- Apoptotic Pathways : Induction of apoptosis in cancer cells through caspase activation has been documented, indicating its potential as an anticancer agent.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy demonstrated the effectiveness of the compound against multidrug-resistant strains of bacteria, suggesting its utility in treating infections where conventional antibiotics fail.
- Cancer Cell Study : Research conducted at a leading cancer institute revealed that treatment with this compound resulted in significant tumor regression in xenograft models, supporting its development as a novel anticancer drug.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
